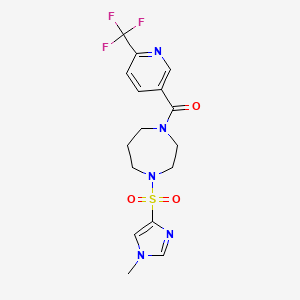

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H18F3N5O3S and its molecular weight is 417.41. The purity is usually 95%.

BenchChem offers high-quality (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Imidazole derivatives are widely recognized for their antimicrobial properties. They have been used to develop compounds that show activity against a variety of bacterial strains, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The sulfonyl and diazepane groups in the compound can be modified to enhance its interaction with bacterial cell walls, potentially leading to new classes of antibiotics.

Antitumor Activity

The imidazole moiety is a common feature in many antitumor agents. It can intercalate with DNA or bind to tubulin, disrupting cell division and inducing apoptosis in cancer cells. Research into derivatives of imidazole, such as the compound , could lead to the development of novel chemotherapeutic agents .

Anti-inflammatory Applications

Imidazole compounds have been shown to possess anti-inflammatory properties, making them candidates for the treatment of chronic inflammatory diseases. By modulating the activity of key enzymes in the inflammatory pathway, such as cyclooxygenase or lipoxygenase, these compounds can provide therapeutic benefits .

Antiviral Therapeutics

The structural similarity of imidazole to nucleotides makes it a valuable scaffold for designing antiviral drugs. It can mimic nucleotide binding, inhibiting viral replication enzymes. This compound’s modifications could target a range of viruses, offering a new avenue for antiviral drug design .

Antidiabetic Agents

Imidazole derivatives can act on various targets within the metabolic pathways to exert antidiabetic effects. They may influence insulin release, improve insulin sensitivity, or modulate glucose metabolism, contributing to blood glucose regulation .

Antifungal and Antiparasitic Agents

The compound’s imidazole ring can disrupt the cell membrane integrity of fungi and parasites, leading to cell death. This makes it a potential candidate for treating fungal infections and parasitic diseases such as trypanosomiasis .

Neuroprotective Properties

Imidazole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegeneration .

Gastrointestinal Therapeutics

The imidazole ring is present in many drugs used to treat gastrointestinal disorders, such as peptic ulcers. It can inhibit proton pumps or histamine receptors in the stomach, reducing acid secretion and promoting healing .

Propiedades

IUPAC Name |

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O3S/c1-22-10-14(21-11-22)28(26,27)24-6-2-5-23(7-8-24)15(25)12-3-4-13(20-9-12)16(17,18)19/h3-4,9-11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWMIIJPIGCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)